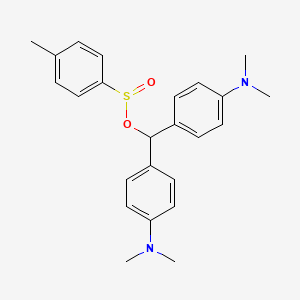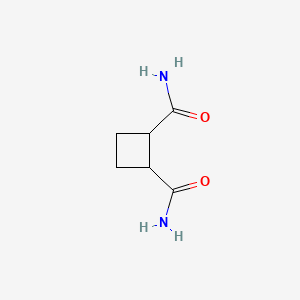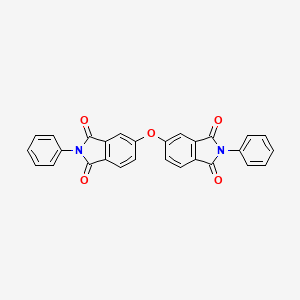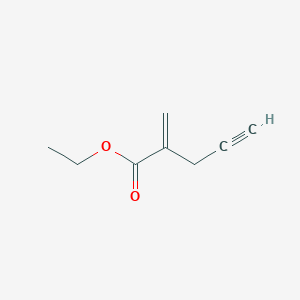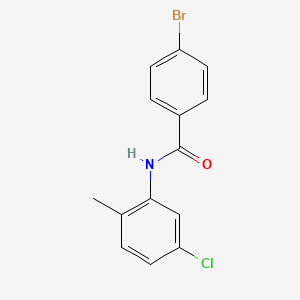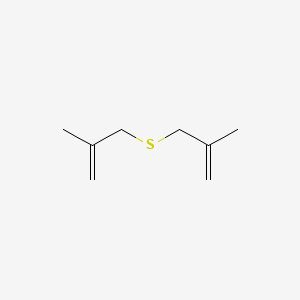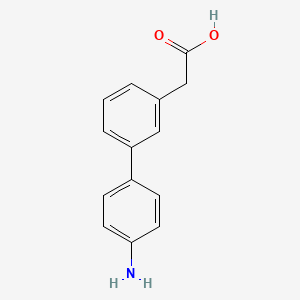
3-(o-Tolyl)aniline
Übersicht
Beschreibung
“3-(o-Tolyl)aniline” is a chemical compound with the molecular formula C13H13N . It is a derivative of aniline, where a methyl group is attached to the ortho position of the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, anilines can be synthesized through various methods. For instance, one field of medicinal chemistry involves the synthesis of antidepressant molecules through metal-catalyzed procedures . Another method involves the reaction of nitrobenzene with Grignard reagents .
Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 28 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aromatic) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, anilines in general are known to undergo various reactions. For instance, anilines can react with acyl chlorides to form amides . They can also undergo oxidation and electrophilic reactions .
Wissenschaftliche Forschungsanwendungen
Electrocatalysis and Material Science
One significant application involves the use of aniline as a capping agent in the synthesis of mixed-metal oxide (MMO) films for electrocatalysis. These films, particularly Ni–Fe and Ni–Fe–Co MMOs, have been researched for their effectiveness in the oxygen evolution reaction (OER) within alkaline environments. Aniline's role as a capping agent helps optimize the MMO morphology, leading to enhanced catalytic activities. Such developments have implications for renewable energy technologies, particularly in improving electrolysis processes for hydrogen production (Bates et al., 2016).
Environmental Remediation
Aniline and its derivatives have been studied extensively in environmental applications, particularly in the degradation of pollutants. For instance, iron(II) catalysis of aniline mineralization using carbon-polytetrafluoroethylene O2-fed cathodes demonstrates an efficient method for treating industrial wastewaters through electrochemical processes. This method, termed the electro-Fenton process, showcases aniline's role in generating reactive oxidative species for pollutant degradation (Brillas, Mur, & Casado, 1996).
Sensing Applications
The development of gas sensors based on aniline reduced graphene oxide for NH3 detection represents another research application. These sensors exploit the electronic properties of reduced graphene oxide modified with aniline, demonstrating high sensitivity and excellent recovery for NH3, highlighting potential for industrial and environmental monitoring (Huang et al., 2013).
Electrochemical Studies
Studies on the electrooxidation mechanism of aniline through innovative electrochemistry-mass spectrometry coupling provide insights into the polymerization process of aniline, capturing fleeting radical cations and oligomers. This research has implications for understanding the fundamental chemistry of aniline polymerization and its applications in conducting polymers (Yu et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKSSQACZWHPED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400745-54-2 | |
| Record name | 400745-54-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-4-[(2-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1634704.png)
